molecular formula C5H2ClN3 B072934 3-Chloropyridazine-4-carbonitrile CAS No. 1445-56-3

3-Chloropyridazine-4-carbonitrile

Cat. No.: B072934
CAS No.: 1445-56-3
M. Wt: 139.54 g/mol
InChI Key: GAQMHKPMJLFJPC-UHFFFAOYSA-N
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Description

3-Chloropyridazine-4-carbonitrile is a chemical compound with the molecular formula C5H2ClN3 and a molecular weight of 139.54 g/mol It is a derivative of pyridazine, characterized by the presence of a chlorine atom at the third position and a cyano group at the fourth position of the pyridazine ring

Mechanism of Action

The mechanism of action for 3-Chloropyridazine-4-carbonitrile is not specified in the search results. This could be because the compound is primarily used for research and development purposes , and its mechanism of action would depend on the specific context of the research.

Safety and Hazards

3-Chloropyridazine-4-carbonitrile is associated with several hazards. It is harmful if swallowed or inhaled, and it can cause skin and eye irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .

Preparation Methods

The synthesis of 3-Chloropyridazine-4-carbonitrile typically involves the reaction of sodium 1,2-dihydroxyethane-1,2-disulfonate with ethyl cyanoacetate-derived hydrazide, followed by treatment with phosphoryl chloride . This method is commonly used in laboratory settings to produce the compound in high purity. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

3-Chloropyridazine-4-carbonitrile undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with aromatic amines can produce complex heterocyclic compounds with potential biological activities.

Comparison with Similar Compounds

3-Chloropyridazine-4-carbonitrile can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical properties and potential applications. The unique combination of a chlorine atom and a cyano group in this compound makes it particularly valuable for synthesizing diverse pyridazine derivatives.

Properties

IUPAC Name

3-chloropyridazine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClN3/c6-5-4(3-7)1-2-8-9-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQMHKPMJLFJPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC(=C1C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60494820
Record name 3-Chloropyridazine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60494820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1445-56-3
Record name 3-Chloropyridazine-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1445-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloropyridazine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60494820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloropyridazine-4-carbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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